molecular formula C22H25NO4 B2905737 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid CAS No. 1393817-23-6

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid

Cat. No.: B2905737
CAS No.: 1393817-23-6
M. Wt: 367.445
InChI Key: YRSYEMHJAVCESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protective moiety in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The compound’s structure features a 2-methylpropyl (isobutyl) group attached to the amino nitrogen and a propanoic acid backbone. This design balances steric hindrance and hydrophobicity, making it suitable for peptide chain assembly and bioconjugation applications.

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15(2)13-23(12-11-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSYEMHJAVCESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the protection and deprotection steps efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is its potential antimicrobial activity. Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent study explored the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers .

Clinical Trials

Clinical trials are underway to evaluate the efficacy of this compound in treating specific diseases. Preliminary results suggest promising outcomes in patients with resistant bacterial infections and certain types of cancer .

Polymer Chemistry

In material science, this compound is being explored as a potential additive in polymer formulations. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can improve their performance under various environmental conditions .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ResearchInduces apoptosis in cancer cell lines
PharmacologyClinical TrialsPromising results for resistant infections
Material SciencePolymer ChemistryEnhances thermal stability

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains tested the effectiveness of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride. Results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Cancer Cell Line Testing

In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a notable decrease in cell viability and an increase in markers associated with programmed cell death.

Mechanism of Action

The mechanism of action for 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid involves its role as an alanine derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The molecular targets and pathways include interactions with anabolic hormone receptors and metabolic pathways involved in energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The following table highlights key structural and functional differences between the target compound and analogous Fmoc-protected amino acid derivatives:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Functional Group/Substituent Key Applications/Properties Reference
Target Compound C22H25NO4 (est.) ~367.44 (est.) 2-Methylpropyl (isobutyl) Peptide synthesis, steric protection N/A
3-((2-(((Fmoc)amino)ethyl)dithio)propanoic acid Not provided Not provided Disulfide (S–S bond) Reducible linkers in ADCs<sup>†</sup>
3-{[3-(Fmoc-amino)propyl]sulfanyl}propanoic acid (CAS 2138420-18-3) C21H23NO4S 385.49 Thioether (C–S–C) Stable bioconjugation
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) C25H23NO4 401.45 Aromatic (o-tolyl) Chiral building blocks
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid (CAS 135248-89-4) C18H17NO4S 343.39 Thiol (–SH) Thiol-ene coupling, reversible bonds
(R)-2-(Fmoc-amino)-3-(4-chlorophenyl)propanoic acid (CAS 142994-19-2) C24H20ClNO4 421.87 Chlorophenyl Hydrophobic peptide tags
3-cyclopropyl-3-Fmoc-amino-2,2-difluoropropanoic acid (from ) C20H20F2N2O4 390.38 (est.) Cyclopropyl, difluoro Conformational rigidity

<sup>†</sup>Antibody-drug conjugates (ADCs).

Key Research Findings

Target Compound vs. Disulfide Analogue (CAS N/A, )
  • The disulfide-containing derivative () is engineered for reducible linkages in ADCs, enabling payload release in reductive environments (e.g., endosomes). In contrast, the target compound’s isobutyl group lacks redox sensitivity, favoring stability in non-reductive conditions.
Target Compound vs. Thioether Derivative (CAS 2138420-18-3, )
  • The thioether group in CAS 2138420-18-3 enhances hydrolytic stability compared to disulfides. However, the target compound’s isobutyl group avoids sulfur-based side reactions (e.g., oxidation), simplifying purification.
Target Compound vs. Aromatic Derivatives (CAS 211637-75-1, ; CAS 142994-19-2, )
  • Aromatic substituents (e.g., o-tolyl, chlorophenyl) introduce hydrophobic interactions critical for peptide-receptor binding. The target’s isobutyl group provides moderate hydrophobicity without π-π stacking capabilities, limiting use in targeted therapies but favoring general SPPS.
Target Compound vs. Thiol-Containing Analogue (CAS 135248-89-4, )
  • The thiol group in CAS 135248-89-4 supports site-specific conjugation (e.g., maleimide chemistry), whereas the target compound requires activation (e.g., NHS ester) for coupling.
Target Compound vs. Cyclopropyl-Difluoro Derivative ()
  • The target compound’s simpler structure is more versatile but less tailored for rigid peptide backbones.

Biological Activity

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, commonly known as Fmoc-protected amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structural characteristics contribute to its biological activity, making it a valuable building block in the development of therapeutic agents.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the 2-methylpropyl amino group adds to its molecular complexity, allowing for diverse interactions with biological targets. The molecular formula is C21H23NO4C_{21}H_{23}NO_{4}, and its molecular weight is approximately 353.4 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its ability to interact with various biological targets. Here are some key aspects:

  • Peptide Synthesis : The Fmoc group allows for selective reactions during peptide elongation without interference from the amino group, crucial for maintaining the integrity of biologically active compounds during synthesis.
  • Binding Affinity : Interaction studies indicate that compounds with similar structural features exhibit diverse biological activities, including cytotoxicity and enzyme inhibition. The binding affinity of this compound to specific receptors or enzymes can be analyzed through various biochemical assays.

Research Findings

Several studies have been conducted to explore the biological activity of Fmoc-protected amino acids, including 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid. Key findings include:

  • Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : Studies have shown that these compounds can inhibit specific metabolic enzymes, which may be beneficial in treating metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Fmoc-L-AlanineFmoc group, basic amino acid structureUsed in peptide synthesis
Fmoc-L-LeucineFmoc group, branched-chain amino acidEssential for protein synthesis
Fmoc-D-AlanineFmoc group, D-amino acid structurePotentially bioactive in certain contexts

Case Studies

  • Peptide Synthesis : A study demonstrated the successful synthesis of a peptide using Fmoc-protected amino acids, highlighting the efficiency and selectivity afforded by the protective group. The resulting peptides exhibited enhanced stability and bioactivity compared to unprotected analogs.
  • Therapeutic Applications : Another investigation focused on the use of Fmoc-protected amino acids in drug design, where modifications led to compounds with improved pharmacokinetic properties and targeted delivery mechanisms.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/DCM>90% purity (HPLC)
Temperature0–25°CReduces decomposition by 30%
Reaction Time4–12 hoursBalances completion vs. side products

Basic: What is the role of the Fmoc protecting group in peptide synthesis involving this compound?

Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group:

  • Protection : Shields the amino group during coupling reactions, preventing unwanted nucleophilic attacks .
  • Deprotection : Removed under mild basic conditions (e.g., 20% piperidine in DMF), ensuring compatibility with acid-sensitive residues .
  • Monitoring : Deprotection efficiency can be tracked via UV absorption at 301 nm due to the fluorenyl chromophore .

Advanced: How does stereochemistry influence the biological activity of derivatives of this compound?

Answer:
Stereochemical configuration (R vs. S) critically affects interactions with biological targets:

  • Enantioselectivity : (S)-isomers often show higher binding affinity to enzymes like proteases or kinases due to spatial complementarity .
  • Case Study : In fluorophenyl derivatives, the (2R,3R) configuration enhanced inhibition of a target kinase by 5-fold compared to (2S,3S) .
  • Analytical Validation : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiomeric purity (>99% ee) .

Advanced: How should researchers address contradictory data in reaction yields reported across studies?

Answer:
Contradictions often arise from variations in:

  • Impurity Profiles : Trace solvents (e.g., residual DMF) or moisture can reduce yields by 10–15% .
  • Catalyst Degradation : Aged coupling agents (e.g., HOBt) may form inactive species, necessitating fresh reagents .
  • Methodological Adjustments :
    • Reproducibility Protocol : Pre-dry solvents and reagents over molecular sieves .
    • Yield Normalization : Report yields relative to a validated internal standard (e.g., Fmoc-Gly-OH) .

Methodological: What purification and analytical techniques ensure the integrity of this compound?

Answer:
Purification :

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) .
  • HPLC : Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water (+0.1% TFA) achieve >99% purity .

Analytical Validation :
Table 2: Key Analytical Parameters

TechniqueParametersDetection Limit
1H NMR400 MHz, DMSO-d60.1% impurities
HPLC-UVλ = 254 nm, flow rate 1 mL/min0.05% quantitation
Mass SpectrometryESI+, m/z 401.45 [M+H]+±0.01 Da accuracy

Advanced: How does storage condition variability impact the compound’s stability?

Answer:

  • Temperature : Storage at –20°C in powder form preserves integrity for 3 years, while –80°C in DMSO extends solution stability to 6 months .
  • Degradation Pathways : Hydrolysis of the Fmoc group occurs at >4°C (t1/2 = 14 days), detectable via HPLC loss of 301 nm peak .
  • Mitigation : Use argon-sparged vials and desiccants to reduce oxidation and moisture ingress .

Advanced: What strategies are used to study in vivo interactions of this compound with biological targets?

Answer:

  • Fluorescent Tagging : Conjugation with BODIPY or Cy5 dyes enables tracking via confocal microscopy .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like GPCRs with nM resolution .
  • Metabolic Stability Assays : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.